molecular formula C23H22N2O3 B6799472 2-Methyl-5-(3-phenyl-2-azaspiro[3.4]octane-2-carbonyl)isoindole-1,3-dione

2-Methyl-5-(3-phenyl-2-azaspiro[3.4]octane-2-carbonyl)isoindole-1,3-dione

Cat. No.: B6799472
M. Wt: 374.4 g/mol
InChI Key: SEEKHJYJWGMDCT-UHFFFAOYSA-N
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Description

2-Methyl-5-(3-phenyl-2-azaspiro[3.4]octane-2-carbonyl)isoindole-1,3-dione is a complex organic compound featuring a unique spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry due to its distinctive molecular architecture, which includes an isoindole-1,3-dione core and a spiro-fused azaspiro[3.4]octane ring system. The presence of these structural motifs suggests potential biological activity, making it a subject of interest for researchers in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3-phenyl-2-azaspiro[3.4]octane-2-carbonyl)isoindole-1,3-dione typically involves multi-step organic synthesis techniques. One common approach begins with the preparation of the isoindole-1,3-dione core, which can be synthesized through the cyclization of phthalic anhydride with primary amines. The spirocyclic azaspiro[3.4]octane moiety is then introduced via a spiroannulation reaction, often involving the use of a suitable spirocyclic precursor and a coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors to enhance reaction efficiency and the implementation of green chemistry principles to minimize environmental impact. Key considerations would include the availability of starting materials, reaction conditions (temperature, pressure, solvents), and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(3-phenyl-2-azaspiro[3.4]octane-2-carbonyl)isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl ring and the isoindole core, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions could introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

2-Methyl-5-(3-phenyl-2-azaspiro[3

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, possibly interacting with biological targets such as enzymes or receptors.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of specialty chemicals and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(3-phenyl-2-azaspiro[3.4]octane-2-carbonyl)isoindole-1,3-dione is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure may allow the compound to fit into unique binding sites, modulating biological pathways and exerting its effects. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(2-azaspiro[3.4]octane-2-carbonyl)isoindole-1,3-dione: Lacks the phenyl group, which may affect its biological activity and chemical properties.

    5-(3-Phenyl-2-azaspiro[3.4]octane-2-carbonyl)isoindole-1,3-dione: Lacks the methyl group, potentially altering its reactivity and interaction with biological targets.

Uniqueness

The presence of both the phenyl group and the methyl group in 2-Methyl-5-(3-phenyl-2-azaspiro[3.4]octane-2-carbonyl)isoindole-1,3-dione contributes to its unique chemical and biological properties. These structural features may enhance its binding affinity to specific targets and increase its potential as a versatile compound in various applications.

Properties

IUPAC Name

2-methyl-5-(3-phenyl-2-azaspiro[3.4]octane-2-carbonyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-24-21(27)17-10-9-16(13-18(17)22(24)28)20(26)25-14-23(11-5-6-12-23)19(25)15-7-3-2-4-8-15/h2-4,7-10,13,19H,5-6,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEKHJYJWGMDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CC4(C3C5=CC=CC=C5)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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